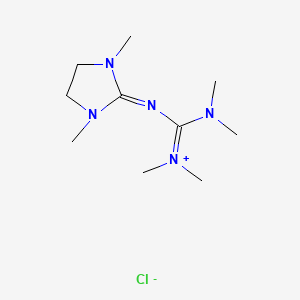

2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride

Description

Properties

IUPAC Name |

[dimethylamino-[(1,3-dimethylimidazolidin-2-ylidene)amino]methylidene]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N5.ClH/c1-12(2)9(13(3)4)11-10-14(5)7-8-15(10)6;/h7-8H2,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGRHTJTTLMDTE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=NC(=[N+](C)C)N(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target protein-protein interactions (ppis) in the development of novel therapeutic agents.

Mode of Action

It’s known that similar compounds can inhibit certain interactions, such as the sars-cov-2 ace2/spike interaction. This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Similar compounds have been reported to affect the synthesis of nitrogen-containing heterocycles bearing carbamide fragments. This suggests that the compound might influence similar biochemical pathways.

Pharmacokinetics

Similar compounds have been reported to be orally active and show good gastrointestinal absorption. This suggests that the compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been reported to inhibit immune-activated nitric oxide production. This suggests that the compound might have similar effects at the molecular and cellular level.

Action Environment

Similar compounds have been reported to exhibit ph and temperature-responsive properties. This suggests that the compound might also be influenced by environmental factors such as pH and temperature.

Biological Activity

2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride, with CAS number 202282-59-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₀H₂₂ClN₅

- Molecular Weight : 247.77 g/mol

- Storage Conditions : Requires an inert atmosphere at 2-8°C for stability .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that imidazole derivatives exhibit MIC values ranging from 20–70 µM against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride have demonstrated MIC values of 20–40 µM against Staphylococcus aureus and 40–70 µM against E. coli .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound is crucial for its therapeutic application. Preliminary data suggest that it exhibits potent activity at non-cytotoxic concentrations, making it a candidate for further development in antimicrobial therapies .

Study on Antibacterial Activity

A critical review focused on the synthesis and antibacterial activity of imidazole derivatives indicated that compounds similar to the target compound exhibited significant antibacterial properties. The study compared the efficacy of these compounds against standard antibiotics like ceftriaxone and found that while they were effective, their potency was generally lower than that of ceftriaxone (4 µM against S. aureus) .

The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. This action is typical of many imidazole-based compounds, which often target specific enzymes or cellular structures within bacteria .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the imidazole/imidazolium family, which includes derivatives with diverse substituents and applications. Below is a comparative analysis based on structural and functional analogs from the evidence:

Structural and Functional Analogues

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s quaternary ammonium group and chloride ion enhance water solubility, contrasting with ester-functionalized imidazoles (e.g., diethyl derivatives in ), which are more lipophilic.

Biological Activity :

- 5-Oxo-imidazole derivatives () exhibit growth inhibitory activity against microbes, attributed to their aromatic and electron-deficient cores. The target compound lacks direct pharmacological data in the evidence, but its charged nature may limit membrane permeability compared to neutral analogs like diethyl esters.

Synthetic Utility :

- Diethyl imidazole dicarboxylates () serve as intermediates for further functionalization, whereas the target compound’s quaternary structure suggests utility in templating reactions or stabilizing metal complexes.

Data Table: Comparative Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.